molecular formula C15H15N B12212245 Bis(4-methylphenyl)methanimine CAS No. 16620-75-0

Bis(4-methylphenyl)methanimine

Cat. No.: B12212245
CAS No.: 16620-75-0
M. Wt: 209.29 g/mol
InChI Key: FMJLJZORCRAZHN-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)methanimine: is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a methanimine moiety. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl)methanimine typically involves the condensation reaction between 4-methylbenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2C8H8O+NH3C15H15N+H2O2 \text{C}_8\text{H}_8\text{O} + \text{NH}_3 \rightarrow \text{C}_{15}\text{H}_{15}\text{N} + \text{H}_2\text{O} 2C8​H8​O+NH3​→C15​H15​N+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-methylphenyl)methanimine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of this compound can yield secondary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the 4-methylphenyl groups can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Bis(4-methylphenyl)methanimine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme conformation, or interfering with substrate binding.

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl)methanimine
  • Bis(4-chlorophenyl)methanimine
  • Bis(4-fluorophenyl)methanimine

Comparison: Bis(4-methylphenyl)methanimine is unique due to the presence of methyl groups, which can influence its reactivity and interactions compared to other similar compounds. For example, Bis(4-methoxyphenyl)methanimine has methoxy groups that can donate electron density, affecting its chemical behavior differently. Similarly, halogenated derivatives like Bis(4-chlorophenyl)methanimine and Bis(4-fluorophenyl)methanimine exhibit distinct reactivity patterns due to the presence of electronegative halogens.

Properties

IUPAC Name

bis(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJLJZORCRAZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877755
Record name P,P'-DIMETHYLBENZOPHENONEIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16620-75-0
Record name P,P'-DIMETHYLBENZOPHENONEIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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